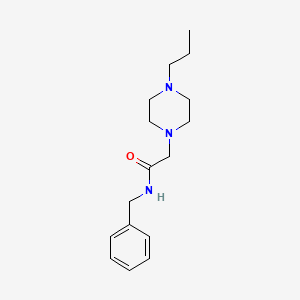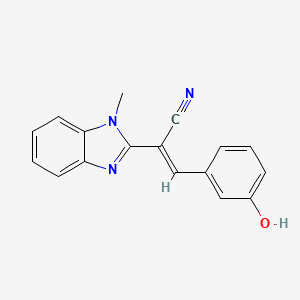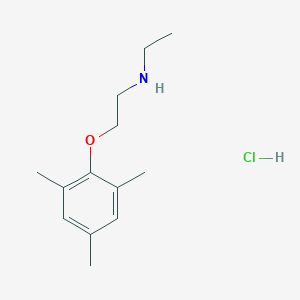![molecular formula C10H9N5O3S B5473845 2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE](/img/structure/B5473845.png)
2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE is an organic compound that features a tetrazole ring, a nitrophenyl group, and a sulfanyl linkage. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol reagent.
Attachment of the Nitrophenyl Group: The final step involves the coupling of the tetrazole-sulfanyl intermediate with a nitrophenyl derivative under appropriate reaction conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE undergoes various chemical reactions:
Reduction: Reduction reactions can target the nitro group, converting it to an amine under hydrogenation conditions.
Common reagents include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1-Methyl-5-aminotetrazole: Used in DNA synthesis and known for its strong electron-withdrawing properties.
Compared to these compounds, 2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-1-(4-NITROPHENYL)ETHANONE is unique due to the presence of both a nitrophenyl group and a sulfanyl linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S/c1-14-10(11-12-13-14)19-6-9(16)7-2-4-8(5-3-7)15(17)18/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPDMXDHWGOWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B5473762.png)
![(3S*,5R*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5473764.png)


![ethyl (5-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B5473778.png)
![1-({3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5473790.png)
![N-(4-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5473801.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5473807.png)
![2,3,5-trimethyl-N-[2-(4-pyridinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5473819.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5473843.png)
![4-(3-hydroxy-3-methylbutyl)-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)benzamide](/img/structure/B5473858.png)
![1-(5-chloro-2-thienyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5473868.png)
![N-ethyl-6-(2-fluoro-3-methoxyphenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5473874.png)
